5-fluoro-N,N-dimethylpyrimidin-2-amine
Overview
Description
5-Fluoro-N,N-dimethylpyrimidin-2-amine: is a heterocyclic aromatic compound with the molecular formula C6H8FN3 and a molecular weight of 141.15 g/mol . This compound is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at position 5 and dimethylamino groups at position 2 makes it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N,N-dimethylpyrimidin-2-amine typically involves the fluorination of a pyrimidine precursor. One common method is the reaction of 2-chloro-5-fluoropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom in 5-fluoro-N,N-dimethylpyrimidin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated derivatives .
Scientific Research Applications
Chemistry: 5-Fluoro-N,N-dimethylpyrimidin-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyrimidine derivatives.
Industry: The compound is also used in the production of agrochemicals and materials science. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 5-fluoro-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The dimethylamino groups can modulate the compound’s electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
5-Fluoro-2-pyridinemethanamine: Another fluorinated pyrimidine derivative with applications in medicinal chemistry.
Uniqueness: 5-Fluoro-N,N-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and dimethylamino groups makes it a valuable tool in the design of new compounds with enhanced activity and selectivity .
Properties
IUPAC Name |
5-fluoro-N,N-dimethylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRFHGBGRNLBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282203 | |
Record name | 5-Fluoro-N,N-dimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81568-10-7 | |
Record name | 5-Fluoro-N,N-dimethyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81568-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-N,N-dimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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